4-Hydroxy-2,3,6-trifluorobenzoic acid
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Overview
Description
4-Hydroxy-2,3,6-trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3O3. It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,6-trifluorobenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoic acid with a basic compound in the presence of water at elevated temperatures. The reaction mixture is then brought to a specific pH by adding an acid, and the desired product is isolated .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced fluorination techniques and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3,6-trifluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-2,3,6-trifluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,6-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor by binding to active sites of enzymes or proteins, thereby blocking their activity. This mechanism is being explored for potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorobenzoic acid: Similar in structure but lacks the hydroxyl group.
4-Hydroxybenzoic acid: Contains a hydroxyl group but lacks fluorine atoms.
2,3,5-Trifluorobenzoic acid: Another trifluorinated benzoic acid with different fluorine atom positions
Uniqueness
4-Hydroxy-2,3,6-trifluorobenzoic acid is unique due to the combination of its hydroxyl group and trifluorinated structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H3F3O3 |
---|---|
Molecular Weight |
192.09 g/mol |
IUPAC Name |
2,3,6-trifluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3F3O3/c8-2-1-3(11)5(9)6(10)4(2)7(12)13/h1,11H,(H,12,13) |
InChI Key |
ICYNKEHMNQIPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(=O)O)F)F)O |
Origin of Product |
United States |
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